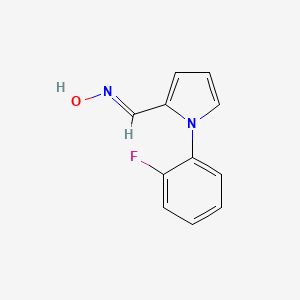

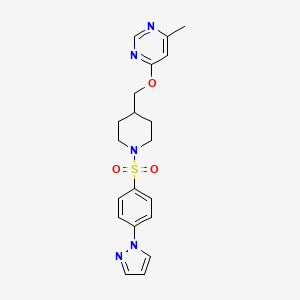

1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

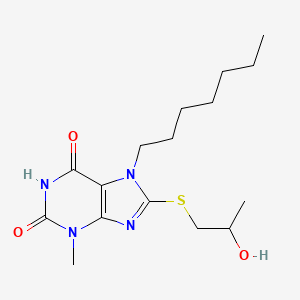

The compound "1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime" pertains to the class of organic compounds known for their diverse chemical reactivity and structural properties. While specific studies on this compound are scarce, insights can be drawn from related research on pyrrole-2-carbaldehyde oximes and their derivatives.

Synthesis Analysis

The synthesis of pyrrole-2-carbaldehyde derivatives, including those structurally related to "this compound," often involves oxidative annulation and direct Csp3-H to C═O oxidation. An efficient and practical de novo synthesis method has been exemplified by preparing pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters, highlighting the versatility of synthesis routes for such compounds (Wu et al., 2018).

Molecular Structure Analysis

Studies on configurational isomers of pyrrole-2-carbaldehyde oxime have shown that E and Z isomers adopt preferable conformations stabilized by intramolecular hydrogen bonds. NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis provide a deep understanding of these conformations and hydrogen bonding effects, which are crucial for the molecular structure analysis of related compounds (Afonin et al., 2010).

Chemical Reactions and Properties

Reactions between oximes and organo-derivatives of Group III elements have elucidated the chemical behavior of pyridine-2-carbaldehyde oxime with various organometallic compounds, providing insights into the reactivity of oxime functional groups in complex environments (Pattison & Wade, 1968). These studies can be extrapolated to understand the chemical reactions and properties of fluorophenyl-pyrrole-carbaldehyde oximes.

Physical Properties Analysis

The synthesis and structural elucidation of related compounds, like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, offer insights into the physical properties of similar compounds. Such analyses involve optimized molecular structures, vibrational frequencies, and molecular docking studies, contributing to a comprehensive understanding of the physical properties of fluorophenyl-pyrrole-carbaldehyde oximes (Mary et al., 2015).

Wissenschaftliche Forschungsanwendungen

Application in Single Molecule Magnets

A study by Giannopoulos et al. (2014) explored the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in the coordination of paramagnetic transition metal ions. This research led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, demonstrating the potential of this compound in the field of molecular magnetism (Giannopoulos et al., 2014).

Conformation and Hydrogen Bond Studies

Afonin et al. (2010) conducted NMR studies on the E and Z isomers of pyrrole-2-carbaldehyde oxime. Their research revealed the preferred conformation of these isomers and the role of intramolecular hydrogen bonds in stabilizing these conformations. This study provides valuable insights into the molecular structure and behavior of such compounds (Afonin et al., 2010).

Intramolecular Hydrogen Bonding Effects

Continuing with the theme of molecular structure, Afonin et al. (2009) investigated the effects of C-H···N and C-H···O intramolecular hydrogen bonding in the configurational isomers of 1-vinylpyrrole-2-carbaldehyde oxime. Their findings shed light on the complex interactions within these molecules, contributing to our understanding of their chemical properties (Afonin et al., 2009).

Analgesic/Anti-inflammatory Activity

Battilocchio et al. (2013) reported the synthesis and bio-pharmacological evaluation of pyrrole derivatives, including those with carbaldehyde and oxime groups. Their research highlighted the potential of these compounds in developing new analgesic and anti-inflammatory drugs (Battilocchio et al., 2013).

Structural Studies of Heteroaryl Oximes

Low et al. (2018) focused on the crystal structure and intermolecular interactions of various heteroaryl oximes, including pyrrole-2-carbaldehyde oxime. Such studies are crucial for understanding the material properties and potential applications of these compounds (Low et al., 2018).

Synthesis of Fluorinated Pyrroles

Surmont et al. (2009) developed a new methodology for synthesizing fluorinated pyrroles, which are structurally related to 1-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde oxime. This research provides an insight into novel synthetic routes for such compounds (Surmont et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(NE)-N-[[1-(2-fluorophenyl)pyrrol-2-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-10-5-1-2-6-11(10)14-7-3-4-9(14)8-13-15/h1-8,15H/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBBKNMWCKFKMB-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C2C=NO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N2C=CC=C2/C=N/O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine](/img/structure/B2492683.png)

![N-butyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2492684.png)

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)

![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)